3-Pentyn-2-ol, 5-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentyn-2-ol, 5-(phenylthio)-: is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom that is part of a pentyn chain, with a phenylthio group (-SPh) attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentyn-2-ol, 5-(phenylthio)- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylthiomethyl magnesium bromide with 3-pentyn-2-one under controlled conditions can yield the desired compound. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of 3-Pentyn-2-ol, 5-(phenylthio)- may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of the phenylthio group to the pentyn chain. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Pentyn-2-ol, 5-(phenylthio)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Formation of 3-pentyn-2-one or 3-pentynoic acid.
Reduction: Formation of 3-pentene-2-ol or 3-pentane-2-ol.
Substitution: Formation of 3-pentyn-2-chloride or 3-pentyn-2-bromide.
Scientific Research Applications
Chemistry: 3-Pentyn-2-ol, 5-(phenylthio)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfur-containing groups. It serves as a model compound to understand the behavior of similar molecules in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its phenylthio group can interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, 3-Pentyn-2-ol, 5-(phenylthio)- is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Pentyn-2-ol, 5-(phenylthio)- involves its interaction with molecular targets through its hydroxyl and phenylthio groups. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the phenylthio group can engage in hydrophobic interactions or covalent bonding with specific amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-Pentyn-2-ol: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
5-Phenylthio-2-pentanol: Similar structure but with the hydroxyl group on a different carbon, leading to different reactivity and applications.
3-Pentyn-2-one: Contains a carbonyl group instead of a hydroxyl group, resulting in different chemical properties and reactivity.
Uniqueness: 3-Pentyn-2-ol, 5-(phenylthio)- is unique due to the presence of both a hydroxyl group and a phenylthio group on the same molecule. This combination allows for diverse chemical reactivity and potential applications in various fields. The phenylthio group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
CAS No. |
122663-76-7 |
---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
5-phenylsulfanylpent-3-yn-2-ol |
InChI |
InChI=1S/C11H12OS/c1-10(12)6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8,10,12H,9H2,1H3 |
InChI Key |
FNBJCZVFDRJDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCSC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.